molecular formula C16H16N2O4 B5657688 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE

4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE

Cat. No.: B5657688
M. Wt: 300.31 g/mol
InChI Key: WZXIENGAHKJRKI-UHFFFAOYSA-N
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Description

4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE is an organic compound with a complex structure that includes a methoxyphenoxy group, an acetamido group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.

    Formation of 4-methoxyphenoxyacetic acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-methoxyphenoxyacetyl chloride: This is done by reacting 4-methoxyphenoxyacetic acid with thionyl chloride.

    Coupling with 4-aminobenzamide: The final step involves the reaction of 4-methoxyphenoxyacetyl chloride with 4-aminobenzamide in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamido group can be reduced to an amine group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-[2-(4-HYDROXYPHENOXY)ACETAMIDO]BENZAMIDE.

    Reduction: Formation of 4-[2-(4-METHOXYPHENOXY)AMINO]BENZAMIDE.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the acetamido and benzamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
  • 4-Methoxyphenethylamine
  • 4-Methoxyphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Uniqueness

4-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxy group provides hydrophobic interactions, while the acetamido and benzamide groups offer hydrogen bonding capabilities, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-6-8-14(9-7-13)22-10-15(19)18-12-4-2-11(3-5-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXIENGAHKJRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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